![molecular formula C34H43N3O3 B2909704 Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate CAS No. 865660-35-1](/img/structure/B2909704.png)
Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzylpiperidine moiety, a diisopropylaniline group, and a benzenecarboxylate ester, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate typically involves multiple steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Coupling with Benzenecarboxylate: The 4-benzylpiperidine is then reacted with methyl 3-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.
Introduction of the Diisopropylaniline Group: Finally, the intermediate is reacted with 2,6-diisopropylaniline under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
科学的研究の応用
Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural complexity.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the diisopropylaniline group could influence enzyme activity. The compound’s overall effect is mediated through these interactions, affecting various biochemical pathways.
特性
IUPAC Name |
methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-23(2)27-13-9-14-28(24(3)4)32(27)36-34(39)35-31-16-10-15-29(33(38)40-5)30(31)22-37-19-17-26(18-20-37)21-25-11-7-6-8-12-25/h6-16,23-24,26H,17-22H2,1-5H3,(H2,35,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZLVIBFIHFSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC(=C2CN3CCC(CC3)CC4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
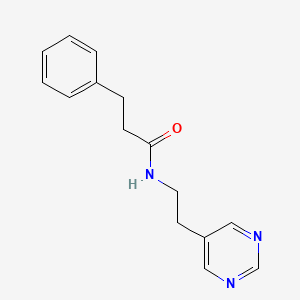
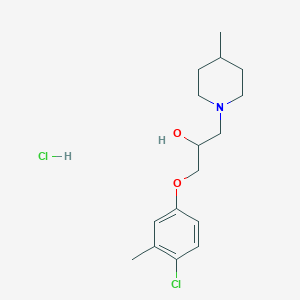
![N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2909628.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2909630.png)
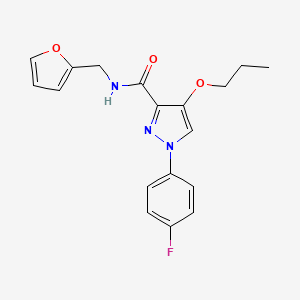
![N-[(4-Chlorophenyl)-cyclopropylmethyl]prop-2-enamide](/img/structure/B2909634.png)
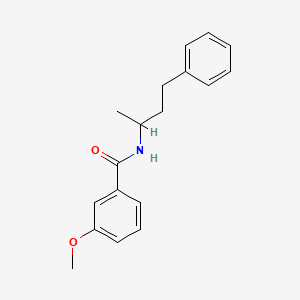
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B2909636.png)
![methyl 10-(3,4-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2909637.png)
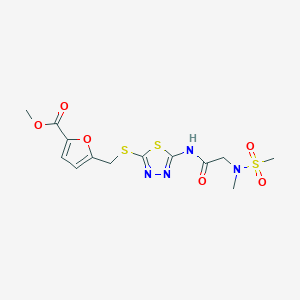
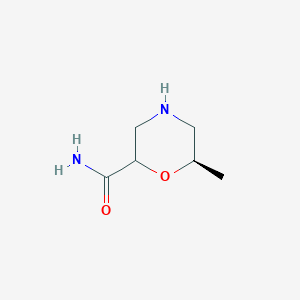
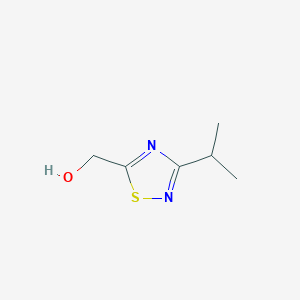
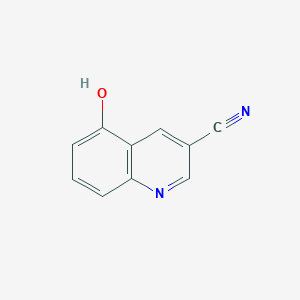
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2909644.png)
